molecular formula C14H10Cl2N2O2S B4303467 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4303467
M. Wt: 341.2 g/mol
InChI Key: ADKSLTRGNWQWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole, commonly known as "DCPTA" is a synthetic compound that has been extensively used in scientific research due to its unique properties. DCPTA has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of DCPTA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory effects of the neurotransmitter GABA in the brain. By modulating the activity of this receptor, DCPTA can enhance the inhibitory effects of GABA, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
DCPTA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as to increase the activity of the enzyme responsible for GABA synthesis. DCPTA has also been shown to increase the expression of the GABA-A receptor in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

DCPTA has several advantages as a research tool. It is easy to synthesize and has been extensively studied, so its properties are well-known. It has also been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields. However, there are also limitations to its use. DCPTA can be toxic at high doses, so care must be taken when using it in experiments. It also has a short half-life in the body, so its effects may be short-lived.

Future Directions

There are several future directions for research on DCPTA. One area of interest is its potential as a treatment for anxiety and depression in humans. Its anxiolytic and antidepressant effects have been well-documented in animal models, and further research is needed to determine its potential as a treatment for these conditions in humans. Another area of interest is its potential as a neuroprotective agent. DCPTA has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the long-term effects of DCPTA use, as well as its potential for abuse and addiction.

Scientific Research Applications

DCPTA has been used extensively in scientific research due to its unique properties. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. DCPTA has also been shown to have neuroprotective effects and to enhance learning and memory in rats. These properties make DCPTA a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-8(19-11-5-4-9(15)7-10(11)16)14-17-13(18-20-14)12-3-2-6-21-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKSLTRGNWQWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.